3-Oxetanone

Catalog No.
S648729
CAS No.
6704-31-0
M.F
C3H4O2
M. Wt
72.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxetanone

CAS Number

6704-31-0

Product Name

3-Oxetanone

IUPAC Name

oxetan-3-one

Molecular Formula

C3H4O2

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c4-3-1-5-2-3/h1-2H2

InChI Key

ROADCYAOHVSOLQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Epoxy-2-propanone; Oxetan-3-one

Canonical SMILES

C1C(=O)CO1

The exact mass of the compound 3-Oxetanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxetanone (CAS 6704-31-0) is a highly strained, four-membered cyclic ketone that serves as a premier building block in advanced organic synthesis and medicinal chemistry [1]. Characterized by its unique combination of ring strain and high electrophilicity, this specialized reagent is primarily procured for the direct installation of the oxetane motif via reductive amination, Grignard additions, and olefination reactions [2]. As a structural precursor, 3-oxetanone enables the synthesis of sp3-rich, three-dimensional scaffolds that act as superior bioisosteres for gem-dimethyl and carbonyl groups, offering a predictable pathway to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability in downstream applications [3].

Attempting to substitute 3-oxetanone with generic cyclic ketones, such as cyclobutanone, or acyclic alternatives like acetone, fundamentally fails to replicate both the synthetic reactivity and the physicochemical benefits of the oxetane ring [1]. From a process perspective, the presence of the oxygen atom in the four-membered ring significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, rendering 3-oxetanone far more susceptible to nucleophilic attack than cyclobutanone [2]. In downstream applications, substituting with carbocyclic analogs entirely negates the profound inductive electron-withdrawing effects of the oxetane oxygen, which are critical for attenuating amine basicity, reducing lipophilicity (logD), and mitigating off-target liabilities like hERG binding in pharmaceutical development [3].

Enhanced Electrophilicity for High-Yielding Nucleophilic Additions

3-Oxetanone exhibits a significantly lower LUMO energy compared to its closest carbocyclic analog, cyclobutanone [1]. Electron transmission spectroscopy and computational models demonstrate that the LUMO energy of 3-oxetanone is approximately 14 kcal/mol, whereas cyclobutanone sits at 24 kcal/mol [1]. This 10 kcal/mol difference, driven by the inductive effect of the ring oxygen and compressed C-C bond angles, makes 3-oxetanone exceptionally reactive toward nucleophiles [2].

Evidence DimensionLUMO Energy
Target Compound Data14 kcal/mol (3-Oxetanone)
Comparator Or Baseline24 kcal/mol (Cyclobutanone)
Quantified Difference10 kcal/mol lower LUMO energy
ConditionsEvaluated via electron transmission spectroscopy and computational analysis

The heightened electrophilicity ensures rapid, high-yielding conversions in reductive aminations and Grignard reactions, even when coupling with sterically hindered substrates.

Predictable Lipophilicity Reduction vs. Carbocyclic Analogs

The incorporation of the oxetane motif via 3-oxetanone provides a reliable method for reducing the lipophilicity of target molecules compared to standard carbocycles[1]. Matched molecular pair analyses in drug discovery reveal that substituting an aminocyclobutane ring with a 3-aminooxetane ring lowers the distribution coefficient (logD) by approximately 0.8 units [2].

Evidence DimensionDistribution Coefficient (logD)
Target Compound DataBaseline logD for oxetane-containing scaffold
Comparator Or Baseline+~0.8 logD units for the corresponding cyclobutane scaffold
Quantified Difference~0.8 unit reduction in logD
ConditionsMatched molecular pair analysis of 3-aminooxetane vs. aminocyclobutane derivatives

Procuring 3-oxetanone allows chemists to synthesize less lipophilic, more water-soluble candidates without altering the steric bulk or three-dimensionality of the target molecule.

Strategic Attenuation of Amine Basicity

When 3-oxetanone is utilized in reductive amination to form 3-aminooxetanes, the strongly electron-withdrawing nature of the oxetane oxygen significantly depresses the basicity of the newly formed amine [1]. Quantitative pKa measurements show that the alpha-amine pKa is reduced by approximately 2.7 units compared to the corresponding cyclobutylamine or isopropylamine derivatives[2].

Evidence DimensionAmine pKa reduction (alpha position)
Target Compound Data~2.7 unit reduction in pKa
Comparator Or BaselineStandard basicity in cyclobutylamine/isopropylamine analogs
Quantified Difference2.7 pKa units lower
ConditionsAqueous pKa measurements of matched amine pairs

Using 3-oxetanone as the ketone precursor predictably lowers the basicity of the product, which is a critical strategy for mitigating hERG toxicity and reducing the volume of distribution in drug candidates.

Metabolic Stability Enhancement Over Acyclic Precursors

Replacing metabolically vulnerable gem-dimethyl groups (typically derived from acetone) with an oxetane ring (derived from 3-oxetanone) substantially improves metabolic stability [1]. In late-stage optimization campaigns, substituting a traditional alkyl/carbocyclic motif with an sp3-rich oxetane analog resulted in up to a 10-fold reduction in free plasma clearance [2].

Evidence DimensionFree plasma clearance rate
Target Compound Data10-fold reduction in clearance (oxetane analog)
Comparator Or BaselineHigh clearance rate (gem-dimethyl/carbocyclic analog)
Quantified Difference10-fold improvement in metabolic stability
ConditionsIn vivo pharmacokinetic models and in vitro liver microsome assays

Selecting 3-oxetanone directly addresses metabolic liabilities inherent to traditional alkyl groups, reducing the need for complex downstream structural remediation.

Reductive Amination for Bioisosteric Replacement

3-Oxetanone is the optimal precursor for installing the 3-aminooxetane motif via reductive amination [1]. Its high electrophilicity ensures excellent yields, making it the preferred choice over cyclobutanone when aiming to reduce the basicity and lipophilicity of amine-containing drug candidates [2].

Synthesis of Spirocyclic Scaffolds

The compound is heavily utilized in the synthesis of spirocyclic oxetanes through nucleophilic additions and subsequent cyclizations[1]. Its unique ring strain and reactivity profile allow for the construction of complex, three-dimensional sp3-rich frameworks that are otherwise inaccessible using standard acyclic ketones [2].

Late-Stage Lead Optimization for Pharmacokinetics

In industrial medicinal chemistry, 3-oxetanone is strategically procured during lead optimization to replace problematic gem-dimethyl or carbonyl groups [1]. This specific substitution is employed to directly lower logD, enhance aqueous solubility, and improve metabolic clearance rates without altering the target's binding conformation [2].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

72.021129366 Da

Monoisotopic Mass

72.021129366 Da

Heavy Atom Count

5

UNII

TGB3B74HZP

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (93.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (93.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6704-31-0

Wikipedia

3-Oxetanone

Dates

Last modified: 08-15-2023

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